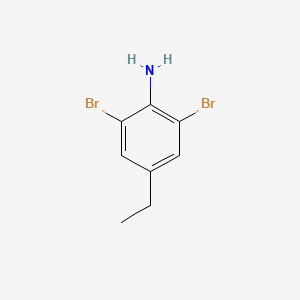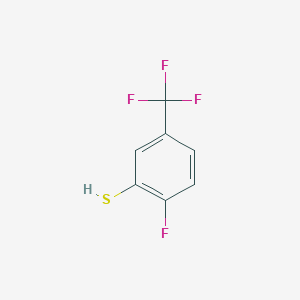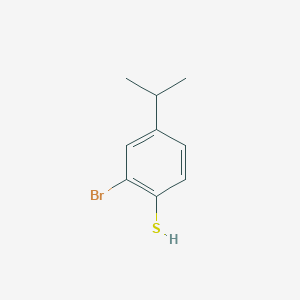
Ethyl 2-(3-bromo-4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination and Chlorination: : The synthesis of ethyl 2-(3-bromo-4-chlorophenyl)acetate typically begins with the bromination and chlorination of phenylacetic acid derivatives. The bromine and chlorine atoms are introduced into the aromatic ring through electrophilic aromatic substitution reactions.
-
Esterification: : The brominated and chlorinated phenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and chlorination processes followed by esterification. These reactions are typically carried out in continuous flow reactors to ensure high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : Ethyl 2-(3-bromo-4-chlorophenyl)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
-
Reduction Reactions: : The compound can be reduced to form various derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Oxidation Reactions: : Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Products include various substituted phenylacetic acid esters.
Reduction: Reduced products may include alcohols or amines.
Oxidation: Oxidized products often include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs or bioactive molecules.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it suitable for various applications.
Mecanismo De Acción
The mechanism by which ethyl 2-(3-bromo-4-chlorophenyl)acetate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the compound is converted to less oxidized forms, while in oxidation reactions, it is converted to more oxidized forms.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-bromo-3-chlorophenyl)acetate: Similar in structure but with different positions of bromine and chlorine atoms.
Ethyl 2-(3-bromo-4-fluorophenyl)acetate: Contains a fluorine atom instead of chlorine.
Ethyl 2-(3-chloro-4-bromophenyl)acetate: Similar structure with reversed positions of bromine and chlorine.
Uniqueness
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.
Propiedades
IUPAC Name |
ethyl 2-(3-bromo-4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJAKMYVOFKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














